molecular formula C10H16N6O9P2 B14161604 3'-Deoxy 3'-amino adenosine-5'-diphosphate CAS No. 4360-06-9

3'-Deoxy 3'-amino adenosine-5'-diphosphate

Cat. No.: B14161604
CAS No.: 4360-06-9
M. Wt: 426.22 g/mol
InChI Key: VKODIDNZKBYXJO-QYYRPYCUSA-N
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Preparation Methods

The synthesis of 3’-Deoxy 3’-amino adenosine-5’-diphosphate involves several steps. One common method includes the modification of adenosine nucleotides. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications. For instance, the synthesis of fluorescently labeled ADP involves the use of 3’-Amino-3’-deoxyadenosine-5’-O-diphosphate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3’-Deoxy 3’-amino adenosine-5’-diphosphate undergoes various chemical reactions, including substitution and phosphorylation. Common reagents used in these reactions include phosphates and amines. The major products formed from these reactions are typically modified nucleotides, such as fluorescently labeled ADP . The compound’s structure allows it to participate in reactions that modify its phosphate groups or the amino group at the 3’ position.

Comparison with Similar Compounds

3’-Deoxy 3’-amino adenosine-5’-diphosphate is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include adenosine 3’,5’-diphosphate and adenosine 5’-diphosphate . These compounds share similar nucleotide structures but differ in their functional groups and positions of modification. The presence of the amino group at the 3’ position in 3’-Deoxy 3’-amino adenosine-5’-diphosphate distinguishes it from other nucleotides and contributes to its unique chemical and biological properties .

Properties

CAS No.

4360-06-9

Molecular Formula

C10H16N6O9P2

Molecular Weight

426.22 g/mol

IUPAC Name

[(2S,3S,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N6O9P2/c11-5-4(1-23-27(21,22)25-26(18,19)20)24-10(7(5)17)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1,11H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1

InChI Key

VKODIDNZKBYXJO-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)N)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)N)O)N

Origin of Product

United States

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